Diaminorhodamine-4M
Overview
Description
Diaminorhodamine-4M is a rhodamine-based photo-stable fluorescent indicator primarily used for the detection of nitric oxide. It is known for its high sensitivity, with a detection limit of approximately 10 nanomolar. The compound reacts with nitric oxide in the presence of oxygen, resulting in a triazolo-rhodamine analog that exhibits significantly enhanced fluorescence quantum efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diaminorhodamine-4M involves the reaction of rhodamine derivatives with specific amines under controlled conditions. The process typically includes:
Step 1: Preparation of the rhodamine core by reacting phthalic anhydride with resorcinol in the presence of sulfuric acid.
Step 2: Introduction of dimethylamino groups through a reaction with dimethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of rhodamine derivatives.
Automated coupling: reactions to ensure consistency and purity.
Purification: steps such as recrystallization and chromatography to achieve high purity levels required for scientific applications.
Chemical Reactions Analysis
Types of Reactions: Diaminorhodamine-4M primarily undergoes:
Oxidation: Reacts with nitric oxide in the presence of oxygen to form a triazolo-rhodamine analog.
Fluorescence Activation: The reaction with nitric oxide significantly enhances its fluorescence quantum efficiency.
Common Reagents and Conditions:
Reagents: Nitric oxide, oxygen.
Major Products:
Triazolo-rhodamine analog: Formed upon reaction with nitric oxide, exhibiting enhanced fluorescence.
Scientific Research Applications
Diaminorhodamine-4M has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nitric oxide in various chemical reactions.
Biology: Employed in imaging techniques to detect nitric oxide in cells and tissues.
Medicine: Utilized in research to study nitric oxide’s role in physiological and pathological processes.
Industry: Applied in the development of sensors and diagnostic tools for detecting nitric oxide.
Mechanism of Action
Diaminorhodamine-4M is compared with other similar compounds such as:
Diaminofluorescein-2 (DAF-2): Another nitric oxide fluorescent indicator, but its fluorescence intensity is pH-dependent, unlike this compound.
Diaminofluorescein-FM (DAF-FM): Used for detecting nitric oxide but has different excitation and emission wavelengths.
Uniqueness:
Photo-stability: this compound is more photo-stable compared to other indicators.
pH Independence: Its fluorescence intensity is not affected by pH changes, making it more reliable for various applications.
Comparison with Similar Compounds
- Diaminofluorescein-2 (DAF-2)
- Diaminofluorescein-FM (DAF-FM)
- Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) .
Properties
IUPAC Name |
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-methyliminocyclohexa-1,4-diene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-27-19-11-10-18(23(24(19)26)25(30)31)22-16-8-6-14(28(2)3)12-20(16)32-21-13-15(29(4)5)7-9-17(21)22/h6-13H,26H2,1-5H3,(H,30,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXCXYNFKCWQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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